4-(3-三氟甲基苯氧基)-丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

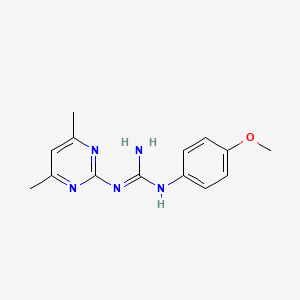

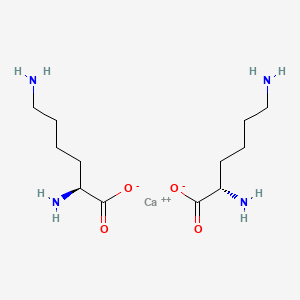

The synthesis of compounds related to 4-(3-Trifluoromethyl-phenoxy)-butyric acid involves various strategies that incorporate trifluoromethyl groups into the molecular structure. One approach is the TiCl(4)-mediated formal [3 + 3] cyclocondensation, which has been used to create functionalized salicylates and phenols with trifluoromethyl groups . Another method described involves a practical asymmetric synthetic route to trifluoro-3-hydroxybutyrophenone, which subsequently can be converted to the butyric acid phenyl ester through heterochiral crystallization and Baeyer-Villiger oxidation . Additionally, the synthesis of a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, was achieved by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted compounds is characterized by the presence of the trifluoromethyl group, which significantly influences the chemical properties of the molecule. The trifluoromethyl group is a strong electron-withdrawing group that can affect the regioselectivity of reactions, as seen in the synthesis of salicylates and phenols . The presence of this group in the butyric acid scaffold, as in the case of 4-(3-Trifluoromethyl-phenoxy)-butyric acid, is expected to alter the molecule's reactivity and interaction with biological systems.

Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl-substituted compounds are diverse. For instance, the cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes can lead to the formation of trifluoromethylated pyran-4-ones or cyclohexenones, depending on the substituents present . The reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester with various amines and the subsequent thermal cyclization demonstrate the reactivity of such compounds, leading to the formation of different fluorinated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated butyric acids are influenced by the introduction of fluorine atoms. Fluorination can enhance the metabolic stability and alter the bioactivity of these compounds . The synthesis of 4-fluoro-3-hydroxybutyric acid, a derivative of a human metabolite, showcases the potential of such modifications . The fluorine atoms can also facilitate detection and analysis through techniques like NMR or PET, depending on the isotope used . The electron-withdrawing nature of the trifluoromethyl group affects the acidity and reactivity of the butyric acid derivatives, which can be crucial for their biochemical applications .

科学研究应用

电化学性质

- 苯酚,包括 4-(3-三氟甲基苯氧基)-丁酸等衍生物,已被研究其电化学性质。在 Villagrán 等人(2006 年)的一项研究中,观察到苯酚和苯酚盐在离子液体中的氧化,表明在电化学合成和分析中具有潜在应用 (Villagrán 等,2006 年)。

除草活性

- 已经分析了与 4-(3-三氟甲基苯氧基)-丁酸在结构上相关的化合物的除草活性。例如,Hendley 等人(1985 年)探讨了吡啶氧基苯氧基丙酸除草剂在植物中的转运和代谢,突出了这些化合物潜在的农业应用 (Hendley 等,1985 年)。

分析化学应用

- 该化合物在分析化学中具有重要意义,正如 Wintersteiger 等人(1999 年)所证明的那样,他们开发了一种高度选择性的方法,使用高效液相色谱法和电化学检测来测定水中类似苯氧酸的痕量水平 (Wintersteiger 等,1999 年)。

生化研究

- 在生化研究中,像 Matlib 等人(1972 年)的研究已经调查了苯氧基酸除草剂对线粒体氧化磷酸化的影响,提供了对这些化合物在细胞水平上的生化影响的见解 (Matlib 等,1972 年)。

配位化学

- 该化合物的衍生物已在配位化学中得到研究。例如,Orio 等人(2010 年)研究了席夫和曼尼希碱的锌配合物,包括与 4-(3-三氟甲基苯氧基)-丁酸相关的化合物,提供了对这些配合物的合成和性质的见解 (Orio 等,2010 年)。

环境影响研究

- 研究还深入探讨了相关化合物的环境影响和行为,正如 Buhler 和 Burnside(1984 年)的研究中所见,他们研究了与 4-(3-三氟甲基苯氧基)-丁酸在结构上相关的化合物的土壤除草活性 (Buhler 和 Burnside,1984 年)。

合成和表征

- 相关化合物的合成和表征也是研究的重要组成部分,正如 Babu 和 Pozzo(1991 年)的研究所示,他们探索了三氟乙酰乙酸酯的自缩合,该过程与 4-(3-三氟甲基苯氧基)-丁酸衍生物的合成有关 (Babu 和 Pozzo,1991 年)。

属性

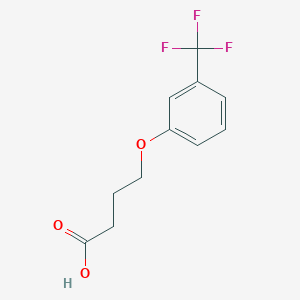

IUPAC Name |

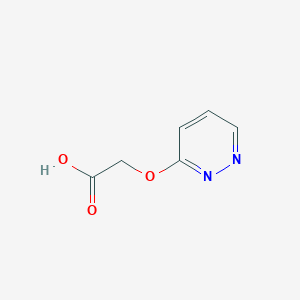

4-[3-(trifluoromethyl)phenoxy]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c12-11(13,14)8-3-1-4-9(7-8)17-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROOMGSHOWKNNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424684 |

Source

|

| Record name | 4-(3-Trifluoromethyl-phenoxy)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Trifluoromethyl-phenoxy)-butyric acid | |

CAS RN |

87411-31-2 |

Source

|

| Record name | 4-[3-(Trifluoromethyl)phenoxy]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87411-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Trifluoromethyl-phenoxy)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。